molecular formula C5H4N4O B026932 4-Amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 109831-83-6

4-Amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B026932
CAS No.: 109831-83-6
M. Wt: 136.11 g/mol
InChI Key: GKNRELVWAMNDAS-UHFFFAOYSA-N
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Description

6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile typically involves the reaction of cyanoacetic acid derivatives with urea or thiourea under acidic or basic conditions. One common method involves the condensation of ethyl cyanoacetate with urea in the presence of a base such as sodium ethoxide, followed by cyclization to form the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or cyano positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .

Scientific Research Applications

6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

  • 6-Amino-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • 4-Oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Comparison: Compared to similar compounds, 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of the amino group at the 6-position and the cyano group at the 5-position can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets .

Properties

CAS No.

109831-83-6

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

4-amino-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C5H4N4O/c6-1-3-4(7)8-2-9-5(3)10/h2H,(H3,7,8,9,10)

InChI Key

GKNRELVWAMNDAS-UHFFFAOYSA-N

Isomeric SMILES

C1=NC(=O)C(=C(N1)N)C#N

SMILES

C1=NC(=C(C(=O)N1)C#N)N

Canonical SMILES

C1=NC(=O)C(=C(N1)N)C#N

Synonyms

5-Pyrimidinecarbonitrile, 6-amino-1,4-dihydro-4-oxo- (9CI)

Origin of Product

United States

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